molecular formula C14H19ClO4 B3034964 ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate CAS No. 260448-01-9

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate

Cat. No.: B3034964
CAS No.: 260448-01-9
M. Wt: 286.75 g/mol
InChI Key: CGLSALFSKRQKTC-UHFFFAOYSA-N
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Description

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is a synthetic ester derivative featuring a benzyl-protected ether, a chlorinated propan-2-yloxy group, and a propionate ester moiety. The benzyl group likely serves as a protective moiety for hydroxyl groups during multi-step syntheses, while the chlorine atom may influence electrophilic substitution reactions or lipophilicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO4/c1-2-14(16)19-11-18-13(8-15)10-17-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLSALFSKRQKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCOC(COCC1=CC=CC=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base to form the benzyloxy-3-chloropropane intermediate. This intermediate is then reacted with propionic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and may require refluxing the mixture to achieve the desired conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted propan-2-yl benzyloxy derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include propan-2-yl benzyloxy alcohol derivatives.

Scientific Research Applications

Chemistry

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate serves as an intermediate in the synthesis of more complex organic molecules. Its chlorinated and ester functionalities allow for diverse chemical transformations, making it valuable in organic synthesis. The compound can undergo various reactions, including:

  • Nucleophilic substitution : The chlorine atom can be replaced by nucleophiles.
  • Oxidation : The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.
  • Reduction : The ester functionality can be reduced to form alcohol derivatives.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its structural characteristics may enable it to interact selectively with specific biological targets, aiding in the understanding of various biochemical pathways.

Medicine

The therapeutic potential of this compound is being explored for its role as a precursor in drug development . Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its versatility allows it to serve various roles in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared below with analogous structures from the literature:

a) Benzyl-Protected Ethers
  • Example: Intermediate (R)-dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate () Similarity: Both compounds utilize a benzyl group for protection, enhancing stability during synthesis. Difference: The target compound lacks the pyrrolidinone and indenyl malonate moieties, which are critical for constructing alkaloid scaffolds in . This absence reduces steric hindrance and alters reactivity in nucleophilic substitutions .
b) Chlorinated Alkoxy Groups
  • Example: (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (Compound 6, ) Similarity: Both share a 3-chloropropoxy chain, which may increase electrophilicity and influence solubility. Difference: The target compound’s chloropropan-2-yloxy group is branched, whereas Compound 6’s 3-chloropropoxy is linear. Branching may reduce hydrolysis rates of the ester group compared to linear analogs .
c) Propionate Esters
  • Example: Shanzhiside methyl ester (Compound 1, ) Similarity: Both are esters, but shanzhiside methyl ester is a natural triterpenoid derivative with a methyl ester. Difference: The target’s propionate ester has a longer alkyl chain, likely increasing lipophilicity (logP) and altering metabolic stability compared to methyl esters .

Physicochemical Properties

Property Target Compound (E)-Methyl 4-(3-chloropropoxy)-... () Shanzhiside Methyl Ester ()
Molecular Weight ~300 g/mol (estimated) 396.8 g/mol 530.7 g/mol
Lipophilicity (logP) Moderate (benzyl + Cl) High (cyano + chloropropoxy) Low (polar triterpenoid)
Hydrolysis Sensitivity High (propionate ester) Moderate (methyl ester) Low (stable glycoside)

Biological Activity

((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15ClO4\text{C}_{12}\text{H}_{15}\text{ClO}_4

This structure includes a benzyloxy group and a chloropropan-2-yl moiety, which are critical for its biological activity.

Research indicates that this compound exhibits activity through several mechanisms:

  • Inhibition of mTOR Pathway : Studies suggest that this compound may inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. In vitro experiments demonstrated significant inhibition of mTORC1 in PC3 prostate cancer cells, comparable to established inhibitors like rapamycin .
  • Antimitotic Activity : Similar to other compounds with structural similarities, it may interfere with microtubule assembly, potentially acting as a competitive inhibitor of tubulin binding sites .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
mTORC1 InhibitionStrong inhibition in PC3 cells
AntimitoticInhibits microtubule assembly
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Prostate Cancer Cells : A notable study treated PC3 cells with varying concentrations of the compound, observing a dose-dependent inhibition of the mTORC1 pathway. Western blot analyses confirmed that while rapamycin inhibited both mTORC1 and mTORC2 pathways, this compound selectively inhibited mTORC1 without affecting mTORC2 .
  • Antitumor Efficacy : Another investigation assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. The mechanism was linked to its ability to disrupt microtubule dynamics, similar to other known antitumor agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and esterification. For example, the benzyloxy group can be introduced via alkylation of a chloropropanol intermediate using benzyl bromide under basic conditions (e.g., K₂CO₃). The propionate ester is then formed via Steglich esterification with DCC/DMAP catalysis. Key parameters include temperature control (0–25°C for exothermic steps) and stoichiometric precision to avoid over-alkylation or hydrolysis. By-products like di-substituted derivatives can be minimized using excess benzylating agents in a dropwise addition protocol .

Q. Which spectroscopic techniques (NMR, FT-IR, MS) are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzyloxy group is confirmed by aromatic proton signals (δ7.2–7.4 ppm) and a methylene triplet (δ4.5–4.7 ppm) linking to oxygen. The chloropropane moiety shows a triplet near δ3.8 ppm (CH₂Cl) and a methine resonance (δ4.1–4.3 ppm). The propionate ester carbonyl appears at ~δ170 ppm in ¹³C NMR .
  • FT-IR : Key peaks include C=O stretching (1740–1720 cm⁻¹) for the ester and C-O-C stretches (1250–1150 cm⁻¹) for ether linkages .
  • Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of benzyloxy or Cl groups) validate the structure. NIST spectral libraries provide reference fragmentation pathways .

Advanced Research Questions

Q. How can computational methods (DFT, QSPR) predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict electronic properties, such as HOMO-LUMO gaps for reactivity insights. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets like CC-DPS, correlate structural descriptors (e.g., logP, polar surface area) with solubility or metabolic stability. For hydrolysis susceptibility, molecular dynamics simulations under varying pH conditions can model ester bond cleavage mechanisms .

Q. What strategies are employed to study the hydrolysis kinetics of the ester and benzyloxy groups under varying pH conditions?

  • Methodological Answer : Hydrolysis studies use HPLC or LC-MS to monitor degradation products. For example:

  • Acidic Conditions : Protonation of the ester carbonyl accelerates cleavage, yielding propionic acid and the chloropropanol-benzyloxy intermediate.
  • Basic Conditions : OH⁻ nucleophilic attack on the ester leads to faster degradation. Pseudo-first-order kinetics are calculated by plotting ln[concentration] vs. time. Activation energies (Eₐ) derived from Arrhenius plots reveal pH-dependent stability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in drug discovery contexts?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values.
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates quantify activity. Structural analogs in (e.g., benzyloxy-imidazole derivatives) suggest potential bioactive scaffolds.
  • Metabolic Stability : Incubate with liver microsomes and track parent compound depletion via LC-MS to estimate half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example:

  • If NMR signals conflict with literature (e.g., unexpected splitting), re-examine solvent effects or purity via HPLC.
  • Low yields reported in one protocol (e.g., 40%) vs. another (70%) may stem from differences in benzyl bromide stoichiometry or reaction time. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate
Reactant of Route 2
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((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.